2-Bromo-1-(hexyloxy)-4-methylbenzene
Overview
Description
2-Bromo-1-(hexyloxy)-4-methylbenzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromine atom is substituted at the second position, a hexyloxy group at the first position, and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(hexyloxy)-4-methylbenzene typically involves the bromination of 1-(hexyloxy)-4-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(hexyloxy)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of 1-(hexyloxy)-4-methylbenzene derivatives with different substituents replacing the bromine atom.
Elimination: Formation of alkenes such as 1-(hexyloxy)-4-methylstyrene.
Oxidation: Formation of 1-(hexyloxy)-4-methylbenzaldehyde or 1-(hexyloxy)-4-methylbenzoic acid.
Scientific Research Applications
2-Bromo-1-(hexyloxy)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(hexyloxy)-4-methylbenzene in chemical reactions involves the interaction of its functional groups with reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The hexyloxy group can participate in oxidation reactions, leading to the formation of aldehydes or acids. The methyl group can influence the reactivity and stability of the compound through inductive and hyperconjugative effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(hexyloxy)-4-chlorobenzene: Similar structure with a chlorine atom instead of a methyl group.
2-Bromo-1-(hexyloxy)-4-nitrobenzene: Contains a nitro group instead of a methyl group.
2-Bromo-1-(hexyloxy)-4-ethylbenzene: Has an ethyl group instead of a methyl group.
Uniqueness
2-Bromo-1-(hexyloxy)-4-methylbenzene is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the hexyloxy group provides hydrophobic characteristics, while the bromine atom allows for versatile chemical transformations. The methyl group further influences the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-bromo-1-hexoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPIRSDZZMDDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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